2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide
Overview
Description
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of 2-aminoaryl ketones with α-methylene ketones in the presence of a catalyst such as dodecylphosphonic acid. The reaction is typically carried out in water or under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
- 5,6,7,8-Tetrahydroquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to its specific functional groups and the potential for diverse chemical modifications. This allows for the synthesis of a wide range of derivatives with varying biological activities. Its structure also provides a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h5H,1-4H2,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZSQFCSBZEHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231405 | |
Record name | 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68708-29-2 | |
Record name | 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68708-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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